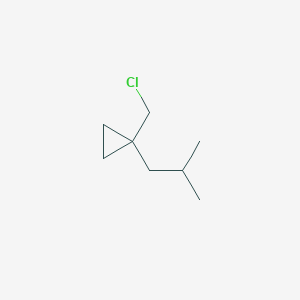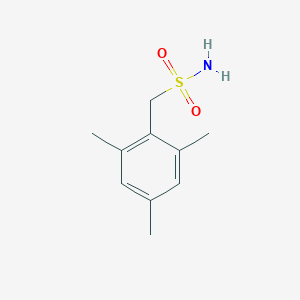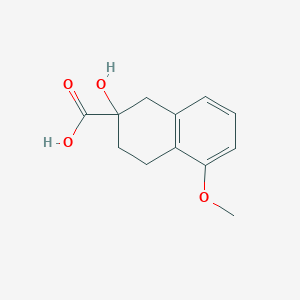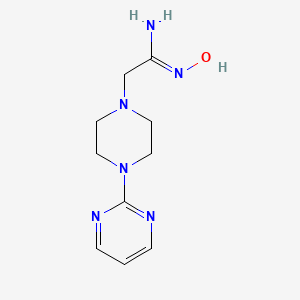
N'-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide is a chemical compound that features a pyrimidine ring attached to a piperazine moiety, which is further connected to an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide typically involves the following steps:
Formation of the Piperazine-Pyrimidine Intermediate: The initial step involves the reaction of 4-pyrimidin-2-ylpiperazine with an appropriate acylating agent to form the intermediate.
Hydroxyamidation: The intermediate is then subjected to hydroxyamidation using hydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydroxylamines.
Scientific Research Applications
(1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Biological Studies: The compound is used in studies related to serotonin reuptake inhibition and other neurotransmitter pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2’- (1,4-Piperazinediyl)bis-pyrimidine: This compound shares the piperazine-pyrimidine core but differs in its functional groups.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with a piperazine moiety, used for its anticonvulsant activity.
Uniqueness
(1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a serotonin reuptake inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H16N6O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H16N6O/c11-9(14-17)8-15-4-6-16(7-5-15)10-12-2-1-3-13-10/h1-3,17H,4-8H2,(H2,11,14) |
InChI Key |
FXJANFZJFBHPFM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=NC=CC=N2 |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


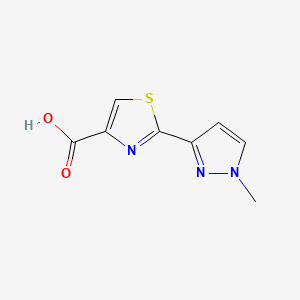

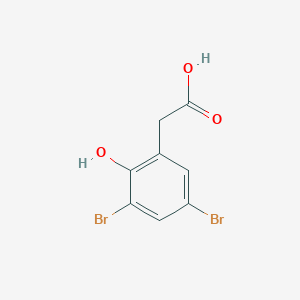
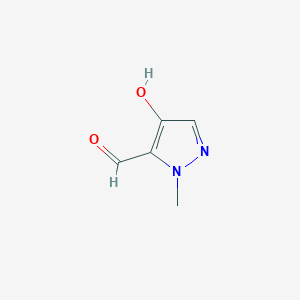
![[2-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B15262202.png)
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine](/img/structure/B15262207.png)

![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
